molecular formula C11H16F2N4O B2744910 1-(difluoromethyl)-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine CAS No. 2226034-30-4

1-(difluoromethyl)-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine

Cat. No.: B2744910
CAS No.: 2226034-30-4
M. Wt: 258.273
InChI Key: MUEJJZLLDOYICB-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C11H16F2N4O and a molecular weight of 258.273 g/mol. This compound is of interest due to its unique structure, which includes both a pyrazole ring and a piperidine ring, making it a potential candidate for various chemical and biological applications.

Preparation Methods

The synthesis of 1-(difluoromethyl)-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Attachment of the piperidine ring: This can be done through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a 3-methylpiperidine derivative.

    Final coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Chemical Reactions Analysis

1-(difluoromethyl)-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and acylating agents.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Scientific Research Applications

1-(difluoromethyl)-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme activities and receptor interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation .

Comparison with Similar Compounds

Similar compounds to 1-(difluoromethyl)-5-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine include:

    [5-Amino-2-(trifluoromethyl)pyrazol-3-yl]-(3-methylpiperidin-1-yl)methanone: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may affect its reactivity and biological activity.

    [5-Amino-2-(methyl)pyrazol-3-yl]-(3-methylpiperidin-1-yl)methanone: The presence of a methyl group instead of a difluoromethyl group can lead to differences in chemical properties and applications.

    [5-Amino-2-(chloromethyl)pyrazol-3-yl]-(3-methylpiperidin-1-yl)methanone:

Properties

IUPAC Name

[5-amino-2-(difluoromethyl)pyrazol-3-yl]-(3-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F2N4O/c1-7-3-2-4-16(6-7)10(18)8-5-9(14)15-17(8)11(12)13/h5,7,11H,2-4,6H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEJJZLLDOYICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC(=NN2C(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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